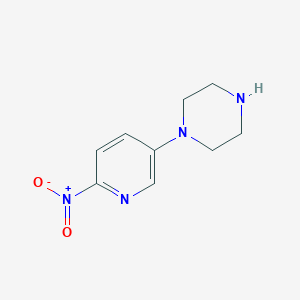

1-(6-Nitropyridin-3-yl)piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(6-nitropyridin-3-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2/c14-13(15)9-2-1-8(7-11-9)12-5-3-10-4-6-12/h1-2,7,10H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBCDLQPOKISIDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CN=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80457598 | |

| Record name | 1-(6-nitropyridin-3-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

775288-71-6 | |

| Record name | 1-(6-nitropyridin-3-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-nitropyridin-3-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(6-Nitropyridin-3-yl)piperazine chemical properties

An In-Depth Technical Guide to 1-(6-Nitropyridin-3-yl)piperazine: Synthesis, Properties, and Applications

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. Tailored for researchers, chemists, and drug development professionals, this document synthesizes its core chemical properties, provides detailed synthetic protocols with mechanistic insights, and explores its applications as a strategic intermediate in the synthesis of targeted therapeutics.

This compound is a heterocyclic compound featuring a piperazine ring attached to the 3-position of a 6-nitropyridine moiety.[1] This structural arrangement, combining the versatile piperazine scaffold with the electron-deficient nitropyridine ring, makes it a valuable intermediate for further chemical elaboration.[2][3]

The compound typically presents as a yellow solid and its core physicochemical properties are summarized below.[4]

| Property | Value | Source(s) |

| IUPAC Name | This compound | [5] |

| CAS Number | 775288-71-6 | [1][4][5][6] |

| Molecular Formula | C₉H₁₂N₄O₂ | [1][4][5] |

| Molecular Weight | 208.22 g/mol | [1][4][5] |

| Physical Form | Solid | [7] |

| Appearance | Yellow Solid | [4][6] |

| Solubility | Soluble in Chloroform, Methanol | [7] |

| Storage Temperature | 2-8°C, under inert atmosphere | [7][8] |

| Boiling Point | 422.8 ± 40.0 °C (Predicted) | [7] |

| Density | 1.278 ± 0.06 g/cm³ (Predicted) | [7] |

| InChI Key | UBCDLQPOKISIDX-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Considerations

The primary and most efficient route for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction.[1] This pathway is highly effective due to the electron-withdrawing nature of the nitro group, which activates the pyridine ring towards nucleophilic attack.

The general reaction involves coupling a 3-halo-6-nitropyridine (e.g., 5-bromo-2-nitropyridine or 3-chloro-6-nitropyridine) with piperazine, often in the presence of a non-nucleophilic base in a polar aprotic solvent.[1][4][6]

Synthetic Workflow and Mechanism

The SNAr mechanism proceeds via a two-step addition-elimination sequence. The nucleophilic nitrogen of piperazine attacks the electron-deficient carbon atom at the 3-position of the pyridine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The leaving group (halide) is then eliminated to restore aromaticity, yielding the final product.

Caption: General workflow for the synthesis of this compound.

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

Field-Proven Experimental Protocol

This protocol is a synthesized example based on established methodologies.[4][6]

Objective: To synthesize this compound from 5-bromo-2-nitropyridine and piperazine.

Materials:

-

5-Bromo-2-nitropyridine (1.0 eq)

-

Piperazine (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

-

Acetonitrile (solvent)

-

Ethyl acetate, Hexane (for chromatography)

-

Silica gel

Procedure:

-

Reaction Setup: To a round-bottom flask, add 5-bromo-2-nitropyridine (1.0 eq), piperazine (1.2 eq), and acetonitrile.

-

Causality: Acetonitrile is a suitable polar aprotic solvent that facilitates the dissolution of reactants and supports the ionic SNAr mechanism. Using a slight excess of piperazine ensures the complete consumption of the starting halide.

-

-

Base Addition: Add DIPEA (1.5 eq) to the mixture.

-

Causality: DIPEA acts as a non-nucleophilic base to scavenge the HBr formed during the reaction, driving the equilibrium towards the product. Its steric hindrance prevents it from competing with piperazine as a nucleophile.

-

-

Heating: Heat the mixture to reflux for 8-12 hours.

-

Trustworthiness: Reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material (5-bromo-2-nitropyridine) is fully consumed. This provides a clear endpoint for the reaction.

-

-

Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue is purified by column chromatography on silica gel.

-

Causality: A gradient elution system (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate) is typically used to separate the non-polar impurities from the more polar product. The final product is obtained as a yellow solid with reported yields often exceeding 80%.[4][6]

-

Spectroscopic Characterization

The identity and purity of this compound are confirmed using standard spectroscopic techniques. The data provided in the literature is consistent and serves as a reliable reference.[4][6]

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 7.96 (d, J = 9.3 Hz, 1H, Pyridine-H)

-

δ 7.88 (d, J = 2.9 Hz, 1H, Pyridine-H)

-

δ 7.26 (dd, J = 9.3, 3.0 Hz, 1H, Pyridine-H)

-

δ 3.64 (t, 4H, Piperazine-H)

-

δ 3.32 (t, 4H, Piperazine-H)

-

Expert Insight: The downfield shifts of the pyridine protons are characteristic of an electron-deficient aromatic ring. The two distinct signals for the piperazine protons indicate different chemical environments for the CH₂ groups adjacent to the pyridine ring versus the N-H group. The observation of broad singlets in some solvents can indicate conformational exchange dynamics.[9]

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

High-Resolution Mass Spectrometry (HRMS-ESI):

Reactivity and Derivatization Potential

This compound is a bifunctional molecule, offering two primary sites for further chemical modification, which is precisely why it is a valuable scaffold in drug discovery.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine (-NH₂) using standard catalytic hydrogenation conditions (e.g., H₂, Pd/C) or other reducing agents.[1] This transformation is pivotal, as the resulting amino group can participate in a wide range of reactions, including amide bond formation, sulfonamide synthesis, and reductive amination.

-

Functionalization of the Piperazine N-H: The secondary amine of the piperazine ring is a potent nucleophile and can be easily functionalized via acylation, alkylation, sulfonation, or by coupling with various electrophiles.

Caption: Key derivatization pathways for this compound.

Applications in Medicinal Chemistry and Drug Discovery

The primary significance of this compound lies in its role as a key intermediate for the synthesis of highly potent and selective kinase inhibitors.[1][6]

-

CDK4/6 Inhibitors: This compound is a known precursor and impurity in the synthesis of Palbociclib, an FDA-approved drug for the treatment of HR-positive breast cancer.[6] Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are critical regulators of the cell cycle.[1] The 6-aminopyridinyl moiety, derived from the reduction of the nitro group in the title compound, is crucial for binding to the hinge region of the kinase.[1]

-

Privileged Scaffold: The piperazine ring is considered a "privileged scaffold" in drug design, known for improving physicochemical properties such as aqueous solubility and for its ability to interact with multiple biological targets.[2][3][10] Its incorporation into drug candidates can favorably modulate their pharmacokinetic (ADME) profiles.[3][10]

Safety and Handling

As a nitroaromatic compound, this compound requires careful handling. Many compounds in this class are toxic, mutagenic, and can be absorbed through the skin.[11][12]

| Hazard Type | GHS Information |

| Signal Word | Warning |

| Pictogram | GHS07 (Exclamation Mark) |

| Hazard Statements | H302: Harmful if swallowed.[5] H315: Causes skin irritation.[5] H319: Causes serious eye irritation.[5] H335: May cause respiratory irritation.[5][13] |

Handling Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11]

-

Storage: Store in a cool, dry, dark place under an inert atmosphere, segregated from incompatible materials such as strong acids, bases, and oxidizing agents.[11][14]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

- Safe Handling and Storage of Nitroarom

- This compound synthesis - ChemicalBook. (URL: )

-

This compound | C9H12N4O2 | CID 11171804 - PubChem. (URL: [Link])

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - PMC - NIH. (URL: [Link])

-

Nitrocompounds, Aromatic: Physical & Chemical Hazards. (URL: [Link])

-

Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. (URL: [Link])

- Alkylated piperazine compounds - Google P

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (URL: [Link])

-

Runaway Reaction Hazards in Processing Organic Nitro Compounds - ACS Publications. (URL: [Link])

-

This compound - Protheragen. (URL: [Link])

-

Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC - PubMed Central. (URL: [Link])

-

Major mechanisms of toxicity of nitroaromatic compounds - ResearchGate. (URL: [Link])

-

Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. (URL: [Link])

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie. (URL: [Link])

-

Applications of piperazine scaffold in drug design - ResearchGate. (URL: [Link])

-

Synthesis and Functionalization of 3-Nitropyridines. (URL: [Link])

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (URL: [Link])

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed. (URL: [Link])

Sources

- 1. This compound | 775288-71-6 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | C9H12N4O2 | CID 11171804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 775288-71-6 [chemicalbook.com]

- 7. 775288-71-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 775288-71-6|this compound|BLD Pharm [bldpharm.com]

- 9. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. capotchem.cn [capotchem.cn]

- 14. Nitrocompounds, Aromatic: Physical & Chemical Hazards [iloencyclopaedia.org]

The Strategic Intermediate: A Technical Guide to 1-(6-Nitropyridin-3-yl)piperazine (CAS No. 775288-71-6)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Architect in Modern Oncology

In the landscape of targeted cancer therapy, the final drug product often takes center stage. However, the journey to these life-saving molecules is paved with critical, often unsung, chemical intermediates. 1-(6-Nitropyridin-3-yl)piperazine is one such pivotal architect. While not a therapeutic agent itself, its structural features and chemical reactivity make it an indispensable building block in the synthesis of potent therapeutics, most notably in the class of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors. This guide provides an in-depth exploration of this key intermediate, from its fundamental chemical identity and synthesis to its crucial role in the development of next-generation anticancer agents.

Section 1: Molecular Identity and Physicochemical Profile

This compound is a heterocyclic compound characterized by a piperazine ring linked to a nitropyridine moiety.[1] This unique combination of a saturated heterocycle and an electron-deficient aromatic system dictates its chemical behavior and utility in medicinal chemistry.

Core Chemical Data

A summary of the key identifiers and physicochemical properties of this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 775288-71-6 | [2] |

| Molecular Formula | C₉H₁₂N₄O₂ | [3] |

| Molecular Weight | 208.22 g/mol | [3] |

| IUPAC Name | This compound | [2] |

| Appearance | Yellow solid | [4] |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [5] |

Spectroscopic Signature

The structural integrity of this compound is confirmed through various spectroscopic techniques. The following data are characteristic of the compound:

-

¹H NMR (DMSO-d6, 400 MHz) δ (ppm): 7.96 (d, J = 9.3 Hz, 1H, Pyr-H), 7.88 (d, J = 2.9 Hz, 1H, Pyr-H), 7.26 (dd, J = 9.3, 3.0 Hz, 1H, Pyr-H), 3.64 (t, 4H, Pyr-NCH₂CH₂N), 3.32 (t, 4H, Pyr-NCH₂CH₂N).[4]

-

¹³C NMR (DMSO-d6, 100 MHz) δ (ppm): 151.7, 146.2, 136.6, 125.9, 118.4, 51.3, 45.8.[4]

-

High-Resolution Mass Spectrometry (HRMS, ESI): Calculated for C₉H₁₂N₄O₂ [M+H]⁺: 209.1039; Found: 209.1030.[4] The predicted m/z for the [M+H]⁺ adduct is 209.10330.[6]

Section 2: Synthesis and Mechanistic Rationale

The synthesis of this compound is a prime example of a nucleophilic aromatic substitution (SₙAr) reaction, a cornerstone of heterocyclic chemistry.

The SₙAr Pathway: A Tale of Electron Deficiency

The pyridine ring, being an electron-deficient heterocycle, is inherently activated towards nucleophilic attack. This effect is significantly amplified by the presence of a strongly electron-withdrawing nitro group (-NO₂) at the 6-position. The SₙAr mechanism proceeds via a high-energy anionic intermediate, and the stability of this intermediate is paramount to the reaction's success.[7] The attack of a nucleophile is favored at the positions ortho and para to the nitrogen atom (C2 and C4) because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom through resonance, which provides significant stabilization.[7][8] In the case of a 3-substituted pyridine, this resonance stabilization involving the nitrogen is not possible.[8]

The diagram below illustrates the general mechanism for SₙAr on a pyridine ring.

Caption: Generalized SₙAr mechanism on a pyridine derivative.

Laboratory-Scale Synthesis Protocol

A common and effective method for the synthesis of this compound involves the reaction of a halo-substituted nitropyridine with piperazine.

Objective: To synthesize this compound via nucleophilic aromatic substitution.

Materials:

-

5-Bromo-2-nitropyridine

-

Piperazine

-

N,N-Diisopropylethylamine (DIPEA)

-

Acetonitrile (ACN)

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

-

Silica gel

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-bromo-2-nitropyridine (1.0 eq), piperazine (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (1.5 eq) in acetonitrile.[4]

-

Rationale: Piperazine acts as the nucleophile. An excess is used to drive the reaction to completion and minimize the formation of di-substituted byproducts. DIPEA is a non-nucleophilic base used to scavenge the HBr generated during the reaction, preventing the protonation and deactivation of the piperazine nucleophile. Acetonitrile is a suitable polar aprotic solvent for this reaction.

-

-

Reaction Execution: Heat the reaction mixture to reflux for approximately 8 hours.[4]

-

Rationale: The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (5-bromo-2-nitropyridine) is consumed.[4]

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[4]

-

Purification: Purify the resulting residue by column chromatography on silica gel to yield the final product as a yellow solid.[4]

-

Rationale: Column chromatography is a standard technique to separate the desired product from unreacted starting materials, byproducts, and the DIPEA salt.

-

This protocol typically affords the product in good yield (around 82%).[4]

Section 3: The Piperazine Scaffold in Drug Discovery

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry.[9] Its prevalence in a wide array of approved drugs is a testament to its favorable properties.

Advantages of the Piperazine Moiety

-

Improved Physicochemical Properties: The two nitrogen atoms in the piperazine ring can be protonated at physiological pH, which can enhance aqueous solubility and improve oral bioavailability.[10]

-

Structural Versatility: The piperazine ring can act as a rigid linker between two pharmacophores, locking the molecule in a bioactive conformation.[10]

-

Modulation of Pharmacokinetics: The piperazine moiety provides sites for metabolism, which can be strategically modified to fine-tune the drug's half-life and clearance profile.[11]

-

Target Engagement: The nitrogen atoms can act as hydrogen bond acceptors, and the N-H groups as donors, facilitating strong interactions with biological targets such as enzymes and receptors.[10]

The diagram below illustrates the key features of the piperazine scaffold.

Caption: Advantages of the piperazine scaffold in drug design.

Section 4: Application in the Synthesis of CDK4/6 Inhibitors

The primary and most significant application of this compound is as a key starting material in the synthesis of Palbociclib, a first-in-class CDK4/6 inhibitor approved for the treatment of certain types of breast cancer.[1][12]

The CDK4/6 Pathway: A Central Regulator of the Cell Cycle

Cyclin-dependent kinases 4 and 6 (CDK4/6) are serine/threonine kinases that, in complex with D-type cyclins, play a crucial role in the G1 phase of the cell cycle.[13][14] The activated Cyclin D-CDK4/6 complex phosphorylates the retinoblastoma protein (Rb), a key tumor suppressor.[15][16] This phosphorylation event leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for the transition from the G1 to the S phase (DNA synthesis).[17] In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation.[13][18]

The diagram below outlines the CDK4/6-Rb signaling pathway.

Caption: The CDK4/6-Rb pathway in cell cycle progression.

Synthetic Route to Palbociclib

This compound serves as a precursor to the aminopyridine fragment of Palbociclib. The synthetic workflow involves the following key transformations:

-

Reduction of the Nitro Group: The nitro group of this compound is reduced to an amino group, typically through catalytic hydrogenation. This yields 1-(6-aminopyridin-3-yl)piperazine.

-

Coupling Reaction: The resulting aminopyridine is then coupled with the pyrimidine core of Palbociclib in a subsequent synthetic step.

The diagram below illustrates the role of this compound in the synthesis of Palbociclib.

Caption: Role of the topic compound in Palbociclib synthesis.

Section 5: Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is critical for its use as a pharmaceutical intermediate.[19] A variety of analytical techniques are employed for this purpose.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of the compound and for quantifying any impurities.[20][21]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for both qualitative and quantitative analysis of piperazine derivatives.[21]

-

Spectroscopic Methods (NMR, IR, MS): As detailed in Section 1.2, these methods are used to confirm the structure and identity of the compound.

Section 6: Safety and Handling

This compound is a chemical that requires careful handling in a laboratory or industrial setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, eye protection, lab coat), and avoid inhalation of dust.

-

Storage: Store in a cool, dry, and dark place under an inert atmosphere.[5]

Conclusion: An Enabling Molecule for Targeted Therapy

This compound stands as a testament to the crucial role of chemical intermediates in the advancement of medicine. Its synthesis, rooted in fundamental principles of organic chemistry, provides a reliable and scalable route to a key building block for a new generation of anticancer drugs. For researchers and professionals in drug development, a thorough understanding of this molecule—from its synthesis and characterization to its strategic application—is essential for the continued innovation in targeted oncology.

References

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Stack Exchange. Retrieved from [Link]

-

Goti, G., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. Retrieved from [Link]

-

Fassl, A., et al. (2018). CDK4 and CDK6 kinases: from basic science to cancer therapy. Nature Reviews Cancer, 18(3), 166-184. Retrieved from [Link]

-

Topacio, B. R., et al. (2019). Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein's C-Terminal Helix. Molecular Cell, 74(4), 758-770.e4. Retrieved from [Link]

-

Asghar, U., et al. (2015). CDK4/6 inhibition in cancer: beyond cell cycle arrest. Journal of Hematology & Oncology, 8, 60. Retrieved from [Link]

-

Goti, G., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. Retrieved from [Link]

-

Malumbres, M. (2022). CDK4: a master regulator of the cell cycle and its role in cancer. Genes & Cancer, 13, 70-80. Retrieved from [Link]

-

The Cyclin D/cyclin-dependent kinase (CDK) 4/6 pathway and cell cycle. (n.d.). ResearchGate. Retrieved from [Link]

-

(L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020, September 8). YouTube. Retrieved from [Link]

-

O'Leary, B., et al. (2016). Molecular Pathways: Targeting the Cyclin D–CDK4/6 Axis for Cancer Treatment. Clinical Cancer Research, 22(12), 2876-2883. Retrieved from [Link]

-

Sharma, A., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(31), 3864-3876. Retrieved from [Link]

-

Tadesse, S., et al. (2020). The role of CDK6 in cancer. Cancers, 12(10), 2946. Retrieved from [Link]

-

Targeting CDK4/6 for Anticancer Therapy. (2025, October 13). ResearchGate. Retrieved from [Link]

-

Nucleophilic substitution reactions in pyridine. (n.d.). Química Organica.org. Retrieved from [Link]

-

37.03 Nucleophilic Aromatic Substitution of Heteroarenes. (2018, April 19). YouTube. Retrieved from [Link]

-

The Role of CD4/6 Inhibitors in Breast Cancer Treatment. (2024, January 19). MDPI. Retrieved from [Link]

-

1-( 6-Nitropyridin-3-Yl)Piperazine | CAS No: NA. (n.d.). Cleanchem. Retrieved from [Link]

-

Yang, C., et al. (2018). Cyclin D/CDK4/6 activity controls G1 length in mammalian cells. PLOS ONE, 13(1), e0190338. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). JOCPR. Retrieved from [Link]

-

1-(6-NITRO-3-PYRIDINYL)PIPERAZINE. (n.d.). precisionFDA. Retrieved from [Link]

-

This compound (C9H12N4O2). (n.d.). PubChemLite. Retrieved from [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2025, August 9). ResearchGate. Retrieved from [Link]

-

Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

A Review on Analytical Methods for Piperazine Determination. (2024, December 27). NTU Journal of Pure Sciences. Retrieved from [Link]

-

This compound. (n.d.). Protheragen. Retrieved from [Link]

Sources

- 1. This compound | 775288-71-6 | Benchchem [benchchem.com]

- 2. This compound | C9H12N4O2 | CID 11171804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 775288-71-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. 775288-71-6|this compound|BLD Pharm [bldpharm.com]

- 6. PubChemLite - this compound (C9H12N4O2) [pubchemlite.lcsb.uni.lu]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. echemi.com [echemi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. CDK4 and CDK6 kinases: from basic science to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CDK4: a master regulator of the cell cycle and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein’s C-Terminal Helix - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. researchgate.net [researchgate.net]

- 18. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cleanchemlab.com [cleanchemlab.com]

- 20. jocpr.com [jocpr.com]

- 21. researchgate.net [researchgate.net]

1-(6-Nitropyridin-3-yl)piperazine molecular weight and formula

An In-depth Technical Guide to 1-(6-Nitropyridin-3-yl)piperazine

Introduction

This compound is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry and drug development. Structurally, it consists of a piperazine ring attached to a nitropyridine moiety. This arrangement makes it a valuable and versatile building block, or intermediate, in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). Its most notable application is as a key precursor in the synthesis of Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of certain types of breast cancer.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, applications, and safety considerations, tailored for researchers and professionals in the pharmaceutical sciences.

Chemical and Physical Properties

The fundamental characteristics of this compound are summarized below. These properties are critical for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂N₄O₂ | [3][4][5][6] |

| Molecular Weight | 208.22 g/mol | [3][4][5][6] |

| CAS Number | 775288-71-6 | [3][4][5] |

| IUPAC Name | This compound | [4] |

| Appearance | Yellow solid | [1][6] |

| Solubility | Soluble in Chloroform and Methanol | [2][7] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) in a dark place. | [2][7][8] |

| pKa (Predicted) | 8.50 ± 0.10 | [2] |

| Boiling Point (Predicted) | 422.8 ± 40.0 °C | [2][7] |

| Density (Predicted) | 1.278 ± 0.06 g/cm³ | [2][7] |

Synthesis and Mechanism

The primary method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is fundamental in medicinal chemistry for creating carbon-nitrogen bonds, particularly with electron-deficient aromatic systems like nitropyridines.

The nitro group (-NO₂) is strongly electron-withdrawing, which activates the pyridine ring towards nucleophilic attack. The substitution typically occurs at positions ortho or para to the nitro group. In this synthesis, a halogenated nitropyridine (such as 5-bromo-2-nitropyridine or 3-chloro-6-nitropyridine) serves as the electrophile, while the secondary amine of the piperazine ring acts as the nucleophile.[5][9]

The choice of a base, such as N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the hydrohalic acid (HBr or HCl) formed during the reaction, driving the equilibrium towards the product.[1] The solvent and temperature are selected to ensure sufficient solubility of the reactants and to provide the necessary activation energy for the reaction to proceed at a reasonable rate.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes a representative lab-scale synthesis.

-

Reaction Setup : To a round-bottom flask, add 5-bromo-2-nitropyridine (1.0 eq), piperazine (1.2 eq), and a suitable solvent such as acetonitrile or dimethyl sulfoxide.[1][6]

-

Base Addition : Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) to the mixture.

-

Heating : Heat the reaction mixture to reflux (e.g., 80-95°C) for several hours (typically 5-8 hours).[6] The choice of a higher boiling point solvent like n-butanol can also be effective.[5]

-

Reaction Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (5-bromo-2-nitropyridine) is consumed.[1][6]

-

Workup : Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure (e.g., using a rotary evaporator).

-

Purification : Purify the resulting crude residue by column chromatography on silica gel to yield this compound as a yellow solid.[6] Typical yields for this reaction are high, often in the range of 82-96%.[1]

Purification and Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound, which is critical for its use in subsequent synthetic steps and for regulatory purposes.

Analytical Characterization Data

The identity of this compound is confirmed using standard spectroscopic techniques.

| Technique | Expected Results | Source(s) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 7.96 (d, 1H), 7.88 (d, 1H), 7.26 (dd, 1H), 3.64 (t, 4H), 3.32 (t, 4H) | [1][6] |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 151.7, 146.2, 136.6, 125.9, 118.4, 51.3, 45.8 | [1][6] |

| HRMS (ESI) | [M+H]⁺ calculated: 209.1039; found: 209.1030 | [1][6] |

The proton NMR signals correspond to the protons on the pyridine ring and the two distinct sets of methylene protons on the piperazine ring. High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the molecule.

Applications in Drug Discovery and Development

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of kinase inhibitors.

-

Precursor to Palbociclib : It is a well-documented impurity and key starting material for Palbociclib, a CDK4/6 inhibitor.[2][10] The synthesis involves further reactions, including the reduction of the nitro group to an amine, followed by coupling with other building blocks.

-

Scaffold for Kinase Inhibitors : The nitropyridinyl-piperazine core is a common scaffold in the design of various protein kinase inhibitors. The piperazine nitrogen allows for the introduction of diverse substituents to modulate potency, selectivity, and pharmacokinetic properties.

-

Reference Standard : Due to its role as a synthetic precursor and potential impurity, highly purified this compound is used as a reference standard in the development and validation of analytical methods (e.g., HPLC) for quality control of the final API.[11]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with several hazards.

-

GHS Hazard Statements :

-

Precautionary Measures :

-

Engineering Controls : Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses with side shields, and a lab coat.

-

Handling : Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage : Store in a tightly sealed container in a cool, dry, and dark place as specified in the properties table.

-

Conclusion

This compound is a compound of significant industrial and academic interest, primarily due to its indispensable role as a building block in the synthesis of modern pharmaceuticals. Its straightforward synthesis via nucleophilic aromatic substitution, coupled with its versatile chemical handles, makes it a valuable intermediate for drug discovery programs targeting kinases and other enzyme classes. A thorough understanding of its properties, synthesis, and handling is crucial for any researcher or scientist working in the field of synthetic organic and medicinal chemistry.

References

-

Protheragen. This compound. [Link]

-

PubChem. This compound. [Link]

-

Pharmaffiliates. This compound. [Link]

-

Nia Innovation. 1-(6-nitropyridin-3-yl)-4-nitrosopiperazine. [Link]

- Google Patents.

-

Capot Chemical. Specifications of this compound. [Link]

-

PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

Sources

- 1. This compound | 775288-71-6 [chemicalbook.com]

- 2. This compound CAS#: 775288-71-6 [m.chemicalbook.com]

- 3. This compound - Protheragen [protheragen.ai]

- 4. This compound | C9H12N4O2 | CID 11171804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 775288-71-6 | Benchchem [benchchem.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. 775288-71-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 775288-71-6|this compound|BLD Pharm [bldpharm.com]

- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. cleanchemlab.com [cleanchemlab.com]

The Biological Significance of 1-(6-Nitropyridin-3-yl)piperazine: A Core Scaffold in CDK4/6 Inhibition

Abstract

This technical guide provides a comprehensive analysis of the biological activity of 1-(6-Nitropyridin-3-yl)piperazine, a key heterocyclic compound in modern medicinal chemistry. While primarily recognized as a crucial intermediate in the synthesis of the FDA-approved CDK4/6 inhibitor, Palbociclib, the inherent structural motifs of this molecule confer significant biological potential. This document will delve into the synthesis, mechanism of action, and the broader context of its biological activity, with a focus on its role in the development of targeted cancer therapies. Experimental protocols and in-silico analyses are presented to provide a detailed understanding for researchers, scientists, and drug development professionals.

Introduction: The Emergence of a Privileged Scaffold

The piperazine ring is a ubiquitous feature in a vast array of biologically active compounds, prized for its ability to impart favorable pharmacokinetic properties such as improved solubility and oral bioavailability.[1] When coupled with a nitropyridine moiety, as in this compound, the resulting molecule becomes a versatile building block for a new generation of targeted therapeutics.[2] The primary significance of this compound lies in its role as a key precursor to Palbociclib, a highly selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[3] The dysregulation of the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4] This guide will explore the biological context of this compound, not merely as a synthetic intermediate, but as a pharmacophore with inherent potential for kinase inhibition.

Synthesis and Physicochemical Properties

This compound is a heterocyclic compound with the molecular formula C₉H₁₂N₄O₂ and a molecular weight of 208.22 g/mol .[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 775288-71-6 | [5] |

| Molecular Formula | C₉H₁₂N₄O₂ | [5] |

| Molecular Weight | 208.22 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| Physical Form | Solid |

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. A common method involves the reaction of 3-chloro-6-nitropyridine or 5-bromo-2-nitropyridine with an excess of piperazine.[2][3]

Detailed Synthesis Protocol

A representative synthesis protocol is as follows:

-

To a solution of 5-bromo-2-nitropyridine (1 equivalent) in a suitable solvent such as acetonitrile or dimethyl sulfoxide, add piperazine (1.2 to 1.5 equivalents).[2]

-

The reaction mixture is heated under reflux for several hours, with progress monitored by thin-layer chromatography (TLC).[2]

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography to yield this compound as a solid.[2]

Biological Activity and Mechanism of Action

While direct experimental data on the isolated biological activity of this compound is not extensively published in peer-reviewed literature, its integral role in the structure of Palbociclib provides strong inferential evidence of its biological significance. The pyridopyrimidine core of Palbociclib, to which the this compound moiety is attached, is a known scaffold for potent CDK4/6 inhibitors.[4]

The CDK4/6-Cyclin D-Rb Pathway: A Key Regulator of the Cell Cycle

The G1 phase of the cell cycle is a critical checkpoint controlled by the activity of CDK4 and CDK6. In complex with Cyclin D, these kinases phosphorylate the Retinoblastoma (Rb) protein. Phosphorylated Rb releases the E2F transcription factor, which then activates the transcription of genes necessary for the transition to the S phase and subsequent DNA replication. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation.[4]

Other Potential Biological Activities

While the focus of this guide is on the role of this compound in CDK4/6 inhibition, it is important to note that the nitropyridinylpiperazine scaffold has been explored for other biological activities. For instance, derivatives of the isomeric 1-(3-nitropyridin-2-yl)piperazine have been synthesized and evaluated as urease inhibitors, suggesting that this chemical class may have broader therapeutic potential. [6]Further research is warranted to explore other potential targets and applications of this compound and its analogues.

Conclusion and Future Perspectives

This compound stands as a testament to the power of scaffold-based drug discovery. While its primary role to date has been as a cornerstone in the synthesis of the highly successful CDK4/6 inhibitor Palbociclib, the intrinsic chemical features of this molecule suggest a broader potential for biological activity. The nitropyridine and piperazine moieties are key to its utility as a pharmacophore for kinase inhibition. Future research should focus on the direct evaluation of the biological activity of this compound to fully elucidate its therapeutic potential. Furthermore, the exploration of this scaffold in the design of inhibitors for other kinase targets, as well as for non-kinase targets, represents a promising avenue for the development of novel therapeutics. The continued investigation of such "privileged" scaffolds will undoubtedly fuel the engine of drug discovery for years to come.

References

-

Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PubMed Central. (2024-03-13). [Link]

-

This compound. PubChem. [Link]

-

Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics. (2019-08-15). [Link]

-

Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. IJPPR. (2023-09-30). [Link]

-

An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK Academic Journals. (2018-12-06). [Link]

-

Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. MDPI. [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

-

MRL - Piperazine Summary Report (3). EMA. [Link]

-

SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research (IJPSR). (2021-10-01). [Link]

-

This compound. Protheragen. [Link]

-

Piperazinyl fragment improves anticancer activity of Triapine. ResearchGate. (2018-04-13). [Link]

-

CAS No : 775288-71-6 | Product Name : this compound. Pharmaffiliates. [Link]

-

The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. ResearchGate. (2023-03-15). [Link]

-

IC 50 Values of CDK4/6 Inhibitors. ResearchGate. [Link]

-

Intrinsic and acquired resistance to CDK4/6 inhibitors and potential overcoming strategies. Journal of Hematology & Oncology. (2020-06-05). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and anticancer activity of three novel palbociclib derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C9H12N4O2 | CID 11171804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to 1-(6-Nitropyridin-3-yl)piperazine: A Key Intermediate in the Synthesis of Palbociclib

This in-depth technical guide serves as a critical resource for researchers, scientists, and drug development professionals engaged in the synthesis of Palbociclib. It provides a detailed exploration of 1-(6-Nitropyridin-3-yl)piperazine, a pivotal intermediate, covering its synthesis, characterization, and subsequent conversion to the final active pharmaceutical ingredient (API). The methodologies and insights presented herein are grounded in established chemical principles and aim to facilitate the efficient and scalable production of this crucial molecule.

Introduction: The Strategic Importance of this compound in Palbociclib's Architecture

Palbociclib, marketed as Ibrance®, is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle. Its therapeutic success in treating HR-positive, HER2-negative advanced breast cancer has established it as a significant oncology therapeutic. The chemical synthesis of Palbociclib relies on a convergent strategy, where key fragments of the molecule are prepared separately and then coupled in the final stages. One such indispensable fragment is the piperazine-substituted pyridine moiety, which is introduced into the Palbociclib structure via the intermediate, this compound. The purity and yield of this intermediate directly impact the efficiency and quality of the final API.

Synthesis of this compound: A Detailed Protocol and Mechanistic Rationale

The predominant and most industrially viable route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This process involves the displacement of a suitable leaving group from an activated pyridine ring by piperazine.

Mechanistic Underpinnings

The synthesis leverages the electronic properties of the starting material, typically 3-bromo-6-nitropyridine or 3-chloro-6-nitropyridine. The potent electron-withdrawing nature of the nitro group (-NO2) at the 6-position significantly activates the pyridine ring towards nucleophilic attack, particularly at the 3-position. Piperazine, a secondary diamine, acts as the nucleophile, with one of its nitrogen atoms attacking the electron-deficient carbon atom at the 3-position, leading to the displacement of the halide leaving group.

Step-by-Step Experimental Protocol

Materials:

-

3-Bromo-6-nitropyridine (or 3-chloro-6-nitropyridine)

-

Piperazine (anhydrous)

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

A suitable solvent (e.g., N,N-Dimethylformamide (DMF), acetonitrile (ACN), or dimethyl sulfoxide (DMSO))

-

Ethyl acetate (for extraction)

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

-

In a clean, dry reaction vessel equipped with a stirrer and a condenser, dissolve 3-bromo-6-nitropyridine (1.0 equivalent) in the chosen solvent.

-

Add piperazine (typically 2.0-3.0 equivalents) and the base (1.5-2.0 equivalents) to the solution. The excess piperazine acts as both a reactant and a scavenger for the hydrohalic acid byproduct.

-

Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., 80-100 °C for DMF) and monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete (indicated by the consumption of the starting material), cool the mixture to room temperature.

-

If using a water-miscible solvent like DMF, pour the reaction mixture into a larger volume of water to precipitate the product. If using a less miscible solvent, proceed with extraction.

-

Extract the aqueous mixture with ethyl acetate. Combine the organic layers and wash sequentially with water and brine to remove any remaining impurities and solvent.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield a pure, typically yellow, solid.

Caption: Workflow for the synthesis of this compound.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and quality of the synthesized this compound before its use in the subsequent steps of Palbociclib synthesis.

| Analytical Method | Parameter Measured | Typical Specification |

| 1H NMR | Chemical structure and proton environment | Conforms to the reference spectrum |

| 13C NMR | Carbon skeleton of the molecule | Conforms to the reference spectrum |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | Molecular ion peak consistent with C9H12N4O2 |

| HPLC | Purity and impurity profile | >99.0% |

| Melting Point | Physical property indicative of purity | Sharp and within the specified range |

| Loss on Drying (LOD) | Residual solvent content | <0.5% |

The Crucial Transformation: Conversion to the Palbociclib Core

The journey from this compound to Palbociclib involves two key chemical transformations: the reduction of the nitro group and the subsequent coupling with the pyrimidine core of the final molecule.

Reduction of the Nitro Group

The nitro group of this compound is reduced to a primary amine (-NH2) to yield 5-(piperazin-1-yl)pyridin-2-amine. This transformation is commonly achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Alternative reducing agents such as iron powder in an acidic medium (e.g., acetic acid or ammonium chloride) can also be employed.

Final Coupling to Form Palbociclib

The newly formed 5-(piperazin-1-yl)pyridin-2-amine acts as a nucleophile in the final coupling step. It is reacted with a suitable 2-chloro-substituted pyrido[2,3-d]pyrimidine derivative, which is the other key fragment of the Palbociclib molecule. This reaction is another SNAr process, where the amino group of the pyridine ring displaces the chlorine atom on the pyrimidine core, forming the final carbon-nitrogen bond and completing the synthesis of Palbociclib.

Caption: The synthetic pathway from the intermediate to Palbociclib.

Conclusion: A Foundation for Quality Pharmaceutical Manufacturing

The synthesis of this compound represents a critical juncture in the manufacturing of Palbociclib. A well-defined, controlled, and optimized synthetic process for this intermediate is fundamental to ensuring the overall quality, purity, and yield of the final active pharmaceutical ingredient. The protocols and analytical methodologies outlined in this guide provide a solid foundation for achieving these objectives, ultimately contributing to the production of a safe and effective therapeutic agent for patients in need.

References

- Title: Preparation of Palbociclib.

-

Title: An Improved and Scalable Process for the Preparation of Palbociclib, an Anticancer Drug. Source: Organic Process Research & Development, 2016, 20(6), 1217-1226. URL: [Link]

-

Title: Palbociclib: A First-in-Class CDK4/CDK6 Inhibitor for the Treatment of Hormone-Receptor Positive Advanced Breast Cancer. Source: Clinical Cancer Research, 2014, 20(19), 4941-4950. URL: [Link]

The Emergence of a Key Building Block: A Technical Guide to 1-(6-Nitropyridin-3-yl)piperazine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring is a cornerstone in medicinal chemistry, valued for its ability to impart favorable physicochemical properties to drug candidates.[1][2] This guide focuses on a particularly significant derivative, 1-(6-Nitropyridin-3-yl)piperazine, a heterocyclic compound that has become an indispensable intermediate in the synthesis of targeted therapeutics.[3][4] We will explore the primary synthetic routes to this molecule, delve into its characterization, and illuminate its critical role in the development of groundbreaking drugs, thereby providing a comprehensive resource for professionals in the field of drug discovery and development.

Introduction: The Strategic Importance of a Nitropyridinylpiperazine Scaffold

While the broader history of piperazine derivatives in medicine is extensive, the story of this compound is intrinsically linked to the modern era of targeted cancer therapy.[5][6][7] Its significance lies not in its own direct biological activity, but in its function as a pivotal precursor for complex active pharmaceutical ingredients (APIs). The strategic placement of the nitro group on the pyridine ring and the reactive secondary amine of the piperazine moiety make it a versatile synthon for constructing molecules with high affinity and selectivity for specific biological targets.[3]

The primary driver for the increased focus on this compound has been its role as a key intermediate in the synthesis of Palbociclib, a potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[3][4] This application underscores the compound's importance, as the development of such targeted therapies represents a major advancement in oncology.

Synthesis and Mechanistic Considerations

The synthesis of this compound is predominantly achieved through nucleophilic aromatic substitution (SNAr).[3] This reaction leverages the electron-withdrawing effect of the nitro group, which activates the pyridine ring towards nucleophilic attack by piperazine.

Primary Synthetic Pathways

Two main strategies have been reported, differing in the leaving group on the pyridine ring:

-

Route A: From 5-Bromo-2-nitropyridine: This common method involves the reaction of 5-bromo-2-nitropyridine with piperazine.[3][8] The reaction is typically carried out under reflux conditions in the presence of a base to scavenge the hydrobromic acid formed.

-

Route B: From 3-Chloro-6-nitropyridine: An alternative approach utilizes 3-chloro-6-nitropyridine as the starting material.[3] Similar to the bromo- a nucleophilic substitution reaction with an excess of piperazine leads to the desired product.

The choice between these starting materials may be influenced by factors such as commercial availability, cost, and reactivity.

Caption: Synthetic routes to this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis from 5-Bromo-2-nitropyridine [8]

-

Reaction Setup: A mixture of 5-bromo-2-nitropyridine (24.7 mmol), piperazine (29.2 mmol), and N,N-diisopropylethylamine (DIPEA) (37.1 mmol) is prepared in acetonitrile (100 mL).

-

Reaction Conditions: The mixture is heated to reflux for 8 hours.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed by evaporation, and the resulting residue is purified by column chromatography to yield the final product.

Protocol 2: Synthesis from 3-Chloro-6-nitropyridine [3]

-

Reaction Setup: 3-chloro-6-nitropyridine is reacted with an excess of piperazine in n-butanol.

-

Reaction Conditions: The reaction mixture is heated at 95°C for 24 hours.

-

Yield: This method has been reported to achieve a high yield of 96%.[3]

Physicochemical Properties and Characterization

This compound is typically isolated as a yellow solid.[8] Its identity and purity are confirmed through various analytical techniques.

| Property | Value | Source |

| CAS Number | 775288-71-6 | [9][10][11] |

| Molecular Formula | C₉H₁₂N₄O₂ | [9][10][11] |

| Molecular Weight | 208.22 g/mol | [3][9][10] |

| Appearance | Yellow Solid | [8] |

Characterization Data:

-

¹H NMR (DMSO-d6, 400 MHz): δ 7.96 (d, J = 9.3 Hz, 1H), 7.88 (d, J = 2.9 Hz, 1H), 7.26 (dd, J = 9.3, 3.0 Hz, 1H), 3.64 (t, 4H), 3.32 (t, 4H).[8]

-

¹³C NMR (DMSO-d6, 100 MHz): δ 151.7, 146.2, 136.6, 125.9, 118.4, 51.3, 45.8.[8]

-

High-Resolution Mass Spectrometry (HRMS, ESI): [M+H]⁺ calculated: 209.1039, measured: 209.1030.[8]

The hydrochloride salt of this compound is also available and is used in certain applications.[12][13]

Role in Drug Discovery and Development

The primary application of this compound is as a crucial intermediate in the synthesis of more complex molecules with therapeutic value.

Caption: Role as an intermediate in CDK4/6 inhibitor synthesis.

Precursor to CDK4/6 Inhibitors

The synthesis of Palbociclib and other related CDK4/6 inhibitors involves the initial reduction of the nitro group of this compound to an amine.[4] This amine then serves as a nucleophile in subsequent coupling reactions to build the final complex structure of the drug.

Intermediate for Other Kinase Inhibitors

Patents have also disclosed the use of this compound and its derivatives as intermediates in the synthesis of inhibitors for other kinases, such as Bruton's tyrosine kinase (Btk), highlighting its broader utility in the development of targeted therapies for immune disorders.[14]

Conclusion

This compound has transitioned from a niche chemical entity to a cornerstone intermediate in modern drug development. Its straightforward synthesis via nucleophilic aromatic substitution and its ideal positioning of reactive functional groups have made it an invaluable building block for the creation of highly specific and effective kinase inhibitors. The continued exploration of new therapeutic targets will likely expand the applications of this versatile scaffold, solidifying its importance for researchers and scientists in the pharmaceutical industry.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 775288-71-6 | Benchchem [benchchem.com]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. This compound | C9H12N4O2 | CID 11171804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound - Protheragen [protheragen.ai]

- 11. This compound | 775288-71-6 [sigmaaldrich.com]

- 12. hexonsynth.com [hexonsynth.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. US20130116245A1 - Alkylated piperazine compounds - Google Patents [patents.google.com]

Spectroscopic Characterization of 1-(6-Nitropyridin-3-yl)piperazine: A Guide for Researchers

An In-depth Technical Guide

Introduction

1-(6-Nitropyridin-3-yl)piperazine (CAS No: 775288-71-6) is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a key synthetic intermediate, notably in the synthesis of CDK4/6 inhibitors like Palbociclib.[1] Given its role as a critical building block, the unambiguous confirmation of its structure and purity is paramount. This technical guide provides a detailed examination of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound.

This document is designed for researchers, scientists, and drug development professionals, offering not just the spectral data but also the underlying principles and experimental considerations for its acquisition and interpretation. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible characterization of this important molecule.

The molecular structure, with the chemical formula C₉H₁₂N₄O₂, consists of a piperazine ring attached at its N1 position to the C3 position of a 6-nitropyridine ring.[1][2] This substitution pattern gives rise to a distinct spectroscopic fingerprint, which will be elucidated in the following sections.

Caption: Molecular Structure of this compound

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, both ¹H (proton) and ¹³C (carbon) NMR provide definitive information about the molecular framework, confirming the connectivity of the pyridine and piperazine rings and the substitution pattern.

Experimental Protocol: ¹H and ¹³C NMR Analysis

The following protocol outlines a standard procedure for acquiring high-quality NMR spectra for the target compound.[3]

1. Sample Preparation:

- Accurately weigh 5-10 mg of this compound.

- Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry 5 mm NMR tube. DMSO-d₆ is an excellent solvent for this compound and its residual solvent signals provide a convenient chemical shift reference.

- Add a small amount of tetramethylsilane (TMS) as an internal standard for precise chemical shift referencing (δ = 0.00 ppm).

2. Instrument Setup & Calibration:

- Insert the NMR tube into the spectrometer's probe.

- Lock the spectrometer frequency onto the deuterium signal of the DMSO-d₆ solvent.

- "Shim" the magnetic field by adjusting the shim coils to maximize the field homogeneity, which is observed by optimizing the shape and symmetry of the lock signal. A well-shimmed field is critical for obtaining sharp peaks and resolving fine coupling patterns.

3. ¹H NMR Acquisition:

- Set the spectral width to encompass the expected range of proton signals (e.g., 0-10 ppm).

- Utilize a standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer), which uses a 30° pulse angle as a good compromise between signal intensity and relaxation time for quantitative analysis.

- Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio.

4. ¹³C NMR Acquisition:

- Set the spectral width to cover the full range of carbon signals (e.g., 0-160 ppm).

- Employ a proton-decoupled pulse sequence (e.g., 'zgpg30') to collapse proton-carbon couplings, resulting in a simplified spectrum with a single peak for each unique carbon atom and enhanced signal-to-noise.

- A significantly higher number of scans is required compared to ¹H NMR due to the low natural abundance (1.1%) of the ¹³C isotope.

5. Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID) to convert the time-domain signal into the frequency-domain spectrum.

- Carefully phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).

- Calibrate the chemical shift axis using the TMS signal (0.00 ppm) or the residual DMSO solvent peak (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).

- Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons corresponding to each signal.

Caption: Standard workflow for NMR data acquisition and processing.

¹H NMR Data and Interpretation

The ¹H NMR spectrum provides a wealth of information. The integration values confirm the proton count for each distinct chemical environment, while the splitting patterns (multiplicity) reveal the number of neighboring protons, and the coupling constants (J-values) give insight into the geometric relationship between coupled protons.

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, DMSO-d₆) [4]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.96 | d | 9.3 | 1H | Pyr-H5 |

| 7.88 | d | 2.9 | 1H | Pyr-H2 |

| 7.26 | dd | 9.3, 3.0 | 1H | Pyr-H4 |

| 3.64 | t | Not specified | 4H | Pip-H (adjacent to Pyr) |

| 3.32 | t | Not specified | 4H | Pip-H (adjacent to NH) |

Note: The original source[4] provides triplet assignments for the piperazine protons but does not specify J-values. Typically, these would be in the range of 5-6 Hz for vicinal coupling in a flexible ring system.

Interpretation of ¹H NMR Spectrum:

-

Pyridine Ring Protons: The three aromatic protons appear in the downfield region (7.2-8.0 ppm), which is characteristic of electron-deficient aromatic systems. The strong electron-withdrawing effect of the nitro group at the C6 position and the nitrogen atom within the ring deshields these protons.

-

The signal at 7.88 ppm (H2) is a doublet, coupled only to H4 (a meta-coupling, J ≈ 2.9 Hz).

-

The signal at 7.96 ppm (H5) is a doublet, coupled only to H4 (an ortho-coupling, J ≈ 9.3 Hz).

-

The signal at 7.26 ppm (H4) appears as a doublet of doublets, as it is coupled to both H2 and H5, showing both the ortho and meta coupling constants.

-

-

Piperazine Ring Protons: The piperazine ring protons appear as two distinct signals, confirming the asymmetric substitution.

-

The protons at 3.64 ppm are adjacent to the electron-withdrawing nitropyridine ring, causing them to be more deshielded (further downfield) compared to the other piperazine protons.

-

The protons at 3.32 ppm are adjacent to the secondary amine (NH) group and are therefore in a more shielded environment. The signals are typically broad due to conformational exchange of the piperazine ring.[5]

-

¹³C NMR Data and Interpretation

The proton-decoupled ¹³C NMR spectrum shows five signals for the nine carbon atoms, indicating molecular symmetry within the piperazine moiety.

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, DMSO-d₆) [4]

| Chemical Shift (δ) ppm | Assignment |

| 151.7 | Pyr-C3 |

| 146.2 | Pyr-C6 |

| 136.6 | Pyr-C5 |

| 125.9 | Pyr-C2 |

| 118.4 | Pyr-C4 |

| 51.3 | Pip-C (adjacent to Pyr) |

| 45.8 | Pip-C (adjacent to NH) |

Interpretation of ¹³C NMR Spectrum:

-

Pyridine Ring Carbons: The chemical shifts are consistent with a substituted nitropyridine. The carbons directly attached to nitrogen or the nitro group (C6 and C3) are significantly downfield.

-

C3 (151.7 ppm): This carbon is attached to the piperazine nitrogen, which has a significant deshielding effect.

-

C6 (146.2 ppm): This carbon is attached to the highly electron-withdrawing nitro group, resulting in a downfield shift.

-

-

Piperazine Ring Carbons: As observed in the ¹H NMR, the two sets of methylene carbons in the piperazine ring are chemically non-equivalent.

-

51.3 ppm: These carbons are bonded to the pyridine ring and are more deshielded.

-

45.8 ppm: These carbons are adjacent to the NH group and are found at a more typical upfield position for secondary amine alpha-carbons.[6]

-

Part 2: Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that provides the exact molecular weight and, by extension, the molecular formula of a compound. High-resolution mass spectrometry (HRMS) is particularly powerful for confirming elemental composition with high confidence.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

The following protocol describes a standard method for obtaining HRMS data using electrospray ionization (ESI), a soft ionization technique well-suited for polar molecules like the target compound.

1. Sample Preparation:

- Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

- Further dilute this stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration in the low µg/mL to ng/mL range. The addition of formic acid promotes protonation, facilitating the formation of the [M+H]⁺ ion in positive ion mode.

2. Instrument Setup & Infusion:

- The analysis is typically performed on a Time-of-Flight (TOF) or Orbitrap mass spectrometer, capable of high-resolution measurements.

- Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

- Optimize ESI source parameters, such as capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and robust ion signal for the [M+H]⁺ ion.

3. Data Acquisition:

- Acquire the mass spectrum in positive ion mode.

- Set the mass scan range to cover the expected m/z of the protonated molecule (e.g., m/z 100-500).

- Ensure the instrument is properly calibrated with a known standard to guarantee high mass accuracy.

HRMS Data and Interpretation

Data Presentation:

-

Molecular Formula: C₉H₁₂N₄O₂

-

Molecular Weight: 208.22 g/mol [1]

-

HRMS (ESI) Data: [4]

-

Calculated m/z for [C₉H₁₃N₄O₂]⁺ ([M+H]⁺): 209.1039

-

Measured m/z: 209.1030

-

The excellent agreement between the calculated and measured mass-to-charge ratio (with a mass error of less than 5 ppm) provides unequivocal confirmation of the compound's elemental composition and molecular formula.

Predicted Tandem MS (MS/MS) Fragmentation

While HRMS confirms the formula, tandem mass spectrometry (MS/MS) can provide structural information by fragmenting the parent ion. In an MS/MS experiment, the [M+H]⁺ ion (m/z 209.1) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure.

The fragmentation of this compound is expected to be driven by cleavage of the piperazine ring and losses from the nitropyridine moiety.[7][8]

Table 3: Predicted Key Fragments in MS/MS of [M+H]⁺

| Predicted m/z | Lost Neutral Fragment | Fragment Structure |

| 179.1 | NO (30 u) | Loss of nitric oxide from the nitro group |

| 163.1 | NO₂ (46 u) | Loss of nitrogen dioxide from the nitro group[9][10] |

| 153.1 | C₂H₄N₂ (56 u) | Cleavage within the piperazine ring |

| 123.1 | C₃H₇N₂ (71 u) | Cleavage of the C-N bond between rings |

digraph "Fragmentation" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];Parent [label="[M+H]⁺\nm/z 209.1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Frag1 [label="m/z 179.1"]; Frag2 [label="m/z 163.1"]; Frag3 [label="m/z 153.1"]; Frag4 [label="m/z 123.1"]; Parent -> Frag1 [label="- NO"]; Parent -> Frag2 [label="- NO₂"]; Parent -> Frag3 [label="- C₂H₄N₂"]; Parent -> Frag4 [label="- C₃H₇N₂"];

}

Caption: Predicted major fragmentation pathways for m/z 209.1.

Interpretation of Fragmentation:

-

Loss of NO and NO₂: These are characteristic fragmentation pathways for nitroaromatic compounds and would be expected upon collisional activation.[9][10][11]

-

Piperazine Ring Cleavage: The piperazine ring is prone to fragmentation. Cleavage across the ring can lead to fragments like the one at m/z 153.1.[7][8] The most common cleavages occur at the C-N bonds.[8]

Conclusion

The spectroscopic data presented in this guide provides a comprehensive and definitive characterization of this compound. The ¹H and ¹³C NMR spectra precisely map the molecular skeleton, confirming the substitution pattern and connectivity of the aromatic and heterocyclic rings. High-resolution mass spectrometry validates the elemental composition with high accuracy. Together, these techniques form a robust analytical workflow for the unambiguous identification and quality assessment of this crucial chemical intermediate, ensuring its suitability for downstream applications in research and development.

References

-

Zwiener, C., & Frimmel, F. H. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293–2302. [Link]

-

ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. [Link]

-

Harris, R. K., & Spragg, R. A. (1968). Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives. Journal of the Chemical Society B: Physical Organic, 684-689. [Link]

-

Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]

-

Al-Naiema, I. M., & Stone, E. A. (2018). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Measurement Techniques, 11(1), 293–305. [Link]

-

Vaughan, K., et al. (2014). Synthesis and characterization of several series of 4-acyl-1-[2-aryl-1-diazenyl]piperazines. Canadian Journal of Chemistry, 92(9), 838-848. [Link]

-

CORE. (2023). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. [Link]

-

ResearchGate. (n.d.). Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS. ResearchGate. [Link]

-

Revue Roumaine de Chimie. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(1), 25-34. [Link]

-

Wessig, P., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 43(2), 796-805. [Link]

-

SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace. [Link]

-

ResearchGate. (n.d.). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. [Link]

-

Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society, 88(21), 4974–4980. [Link]

-

ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]

-